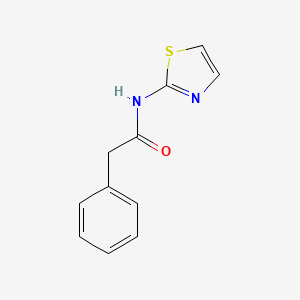

2-Phenyl-N-(1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10(13-11-12-6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZQLIFVQELLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

292051-66-2 | |

| Record name | N-2-Thiazolylbenzeneacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292051662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-THIAZOLYLBENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC36VMQ82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl N 1,3 Thiazol 2 Yl Acetamide and Its Analogs

Established Synthetic Routes to the 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide Skeleton

The construction of the core this compound structure can be achieved through several synthetic pathways, primarily categorized into multi-step approaches and one-pot strategies.

Multi-step synthesis is the most common and versatile method for preparing the title compound and its analogs. These routes typically involve the separate synthesis of key precursors followed by a final condensation or coupling reaction.

A prevalent strategy involves the acylation of 2-aminothiazole (B372263) with phenylacetic acid or its derivatives. nih.govnih.gov To facilitate the amide bond formation, the carboxylic acid is often activated. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI). nih.gov For instance, the synthesis of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide was achieved by reacting diphenylacetic acid and 2-aminothiazole in dichloromethane (B109758) in the presence of EDCI and triethylamine. nih.gov

Another robust multi-step approach involves first constructing a substituted 2-aminothiazole ring, often via the Hantzsch thiazole (B1198619) synthesis, and then acylating the amino group. For example, a substituted acetophenone (B1666503) can be brominated to yield an α-bromo ketone, which is then cyclized with thiourea (B124793) to form the corresponding 4-phenyl-thiazol-2-amine derivative. This amine can then be reacted with an appropriate acylating agent, such as chloroacetyl chloride, to install the acetamide (B32628) side chain. researchgate.netresearchgate.net This latter approach is particularly useful for creating analogs with substitutions on the thiazole ring.

A summary of a typical multi-step synthesis is presented below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phenylacetic acid, 2-aminothiazole | EDCI, Triethylamine, Dichloromethane | This compound |

| Alternate Step 1a | Substituted Acetophenone | N-Bromosuccinimide (NBS), Methanol | α-Bromoacetophenone derivative |

| Alternate Step 1b | α-Bromoacetophenone derivative, Thiourea | Ethanol, Reflux | 4-Aryl-1,3-thiazol-2-amine |

| Alternate Step 2 | 4-Aryl-1,3-thiazol-2-amine, Chloroacetyl chloride | Triethylamine, THF | 2-Chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamide |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer advantages in terms of efficiency and reduced waste. While less common for the specific title compound, one-pot strategies are well-established for related heterocyclic systems. For example, the synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives can be achieved in a one-pot reaction involving the double condensation of dithiooxamide (B146897) with two equivalents of an aryl aldehyde in a high-boiling solvent like DMF at elevated temperatures. charlotte.edu This demonstrates the principle of forming a thiazole-containing core from multiple components in a single operation. charlotte.edu

Similarly, three-component reactions have been developed for synthesizing 1,3-thiazinanones, which share structural similarities with the thiazole system, highlighting the potential for applying such condensation strategies more broadly in heterocyclic chemistry. nih.gov

Functionalization and Derivatization Strategies for Enhancing Molecular Complexity

Once the basic this compound skeleton is assembled, its molecular complexity can be enhanced through various functionalization and derivatization reactions on its three main components: the phenyl ring, the thiazole heterocycle, and the acetamide linker.

The phenyl ring is amenable to a wide range of substitution reactions to introduce diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, SNAr can occur on aryl halides that are activated by strong electron-withdrawing groups, such as nitro or cyano groups. libretexts.orgyoutube.com These activating groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a leaving group (typically a halide) by a nucleophile. libretexts.org For SNAr to be effective on the phenyl ring of this scaffold, it would first need to be substituted with such activating groups. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling: A modern and highly effective method for functionalizing the phenyl ring is through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki coupling, for example, allows for the formation of a new carbon-carbon bond by reacting a halogenated precursor (e.g., a bromo-substituted phenyl ring) with an aryl boronic acid or ester in the presence of a palladium catalyst. mdpi.com This method has been successfully used to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating its utility in creating libraries of analogs with diverse aryl substituents. mdpi.com

The thiazole ring possesses distinct sites for chemical modification. The reactivity of the thiazole ring is well-defined: electrophilic substitution preferentially occurs at the C5 position, which has the highest π-electron density, while nucleophilic substitution is favored at the C2 position. fabad.org.tr

Modifications can be made by introducing substituents directly onto the ring or by altering substituents already present. For example, the acetyl group of a 5-acetyl-thiazole derivative can undergo a Claisen-Schmidt condensation with various benzaldehydes to form chalcone (B49325) derivatives, extending the conjugation and complexity of the molecule. nih.gov

The C2 position is particularly important as it bears the amino group that forms the acetamide bond. This amino group can be the starting point for building different linkages. Furthermore, in related syntheses, the C2 position has been modified to incorporate a hydrazine (B178648) substituent, which was found to be important for the biological activity of the resulting compounds. nih.gov

The acetamide linkage is a critical component that can be modified to tune the properties of the molecule. A powerful strategy for derivatization involves using an α-haloacetamide intermediate, such as 2-chloro-N-(1,3-thiazol-2-yl)acetamide. researchgate.netnih.gov This intermediate is readily prepared by reacting 2-aminothiazole with chloroacetyl chloride. researchgate.netnih.gov The chlorine atom serves as an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., substituted piperazines, thiols) to generate a library of derivatives with diverse functionalities at the position alpha to the amide carbonyl. researchgate.net

This strategy is summarized in the table below:

| Intermediate | Nucleophile | Reagents/Conditions | Product Class |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Substituted Piperazine | K₂CO₃, Acetone, Reflux | 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide derivatives |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Thiazole Chalcone | Base | Thioether-linked acetamide derivatives |

Additionally, the amide bond itself can be a target for modification. While stable, it can be hydrolyzed under harsh acidic or basic conditions to revert to the parent amine and carboxylic acid. More synthetically useful is the reduction of the amide carbonyl to a methylene (B1212753) group, which transforms the acetamide linkage into an ethylamine (B1201723) bridge, fundamentally altering the spacer between the phenyl and thiazole moieties.

Synthesis of Hybrid Molecules Incorporating Other Heterocycles

The versatile scaffold of this compound serves as a valuable starting point for the synthesis of more complex hybrid molecules, where additional heterocyclic rings are incorporated to modulate biological activity. A common strategy involves the modification of the phenylacetamide moiety, often by introducing a linker that can be coupled with another pre-formed heterocycle.

One prominent approach involves the synthesis of bi-heterocyclic compounds where the acetamide nitrogen is part of the thiazole ring, and the phenyl group is replaced by a different heterocyclic system linked through a spacer. For instance, a series of 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides has been synthesized. researchgate.net The synthesis begins with the preparation of an electrophilic intermediate, N-(1,3-thiazol-2-yl)-2-bromoacetamide, by reacting 2-aminothiazole with 2-bromoacetyl bromide in an aqueous medium. researchgate.net Concurrently, various substituted 5-phenyl-1,3,4-oxadiazole-2-thiols are prepared from the corresponding carboxylic acids. The final hybrid molecules are then assembled by a nucleophilic substitution reaction between the bromoacetamide intermediate and the oxadiazole-thiol in a polar aprotic solvent. researchgate.net

Another example of creating hybrid molecules involves coupling different heterocyclic systems using condensation reactions. Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been prepared. researchgate.net This synthesis utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the condensation between 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid and various 5-aryl-1,3,4-thiadiazol-2-amines. This method provides a convenient and efficient route to link the 1,2-benzisothiazolin-3-one and 1,3,4-thiadiazole (B1197879) ring systems through an acetamide bridge. researchgate.net

The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives represents another pathway to complex heterocyclic systems. nih.gov This process involves a two-step sequence starting from a ketone derivative. The ketone undergoes condensation with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound to yield the final 2-hydrazinyl-1,3-thiazole products. nih.gov While not a direct modification of the title compound, this methodology highlights a common synthetic strategy for elaborating the thiazole ring system to create hybrid structures.

These synthetic strategies demonstrate the chemical tractability of the thiazolyl acetamide core structure, allowing for the rational design and construction of diverse hybrid molecules containing other important heterocyclic motifs like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2-benzisothiazolin-3-ones. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization Techniques for Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural characterization.

¹H NMR spectra provide detailed information about the chemical environment of protons. For instance, in derivatives like 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, the amide proton (CONH) typically appears as a singlet at a downfield chemical shift, often around δ 12.5 ppm. researchgate.net The protons on the thiazole ring exhibit characteristic doublets, and the methylene protons of the acetamide linker (-S-CH₂-CO-) show up as a singlet. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbonyl carbon (C=O) of the acetamide group is readily identified by its characteristic resonance in the downfield region of the spectrum (e.g., δ 165.15 ppm). researchgate.net Carbons within the thiazole and other attached heterocyclic rings display signals at chemical shifts indicative of their electronic environment. researchgate.netmdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. The spectra of N-(1,3-thiazol-2-yl)acetamide derivatives consistently show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1660-1720 cm⁻¹. researchgate.netresearchgate.netmdpi.com The N-H stretching vibration of the amide appears as a distinct band around 3150-3350 cm⁻¹. researchgate.netresearchgate.net Other notable bands include C-H stretching, C=N stretching, and vibrations associated with the aromatic and heterocyclic rings. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. researchgate.net Techniques like Electron Ionization (EI-MS) are used to determine the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. researchgate.net

Elemental Analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula, and a close agreement confirms the elemental composition of the newly synthesized molecule. researchgate.net

The combination of these techniques provides a comprehensive and unambiguous characterization of novel derivatives, ensuring the correct structure has been synthesized. researchgate.netnih.gov

Data Tables

Table 1: Synthesis and Characterization Data for Selected 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide Derivatives. researchgate.net

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ/ppm) | Key ¹³C NMR Data (δ/ppm) |

| 8a | 4-OH | 87 | 183-184 | 12.54 (s, 1H, CONH), 7.50 (d, 1H, thiazole-H), 7.26 (d, 1H, thiazole-H), 4.40 (s, 2H, CH₂) | 165.15 (C=O), 163.70 (C-5''), 158.05 (C-2) |

| 8c | 2-Cl | 87 | 261-262 | 12.45 (s, 1H, CONH), 7.53 (t, 1H, Ar-H), 7.50 (d, 1H, thiazole-H), 7.26 (d, 1H, thiazole-H), 4.40 (s, 2H, CH₂) | 165.18 (C=O), 164.21 (C-5''), 160.65 (C-2) |

Table 2: Spectroscopic Data for Selected N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives. researchgate.net

| Compound ID | Aryl Group | Yield (%) | Melting Point (°C) | Key IR Data (ν/cm⁻¹) | Key ¹H NMR Data (δ/ppm) |

| 7a | Phenyl | 85 | 243-245 | 3159 (N-H), 1709, 1672 (C=O) | 13.20 (s, 1H, NH), 7.50-8.15 (m, 9H, ArH), 5.38 (s, 2H, NCH₂) |

| 7j | 4-Chlorophenyl | 73 | 236-238 | 3168 (N-H), 1703, 1681 (C=O) | 13.18 (s, 1H, NH), 7.11-8.15 (m, 8H, ArH), 5.38 (s, 2H, NCH₂) |

Spectrum of Biological Activities and Preclinical Investigations

Antineoplastic and Cytotoxic Activity Profiling

Derivatives of the 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide scaffold have demonstrated notable antineoplastic and cytotoxic effects across a range of human cancer cell lines. These compounds are being explored for their potential as anticancer drugs, owing to their ability to inhibit cancer cell growth and induce cell death.

A significant body of research highlights the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

HeLa (Cervical Cancer), A549 (Lung Carcinoma), and U87 (Glioblastoma): A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic effects. HeLa and U87 cells showed greater sensitivity to these compounds compared to A549 cells. sid.ir One derivative, compound 8a (with an ortho-chlorine on the phenyl ring), was particularly potent against HeLa cells, with an IC₅₀ value of 1.3 ± 0.14 µM. sid.ir Some of the tested compounds demonstrated more potent cytotoxicity against U87 cells than the standard drug doxorubicin (B1662922).

PC3 (Prostate Cancer), MCF-7 (Breast Cancer), HCT-116 (Colon Cancer): Novel thiazole-2-acetamide derivatives have shown significant antiproliferative activity. nih.gov Compound 10a was the most effective against the PC-3 cell line (IC₅₀ = 7 ± 0.6 µM), showing greater potency than doxorubicin and sorafenib. It also displayed strong activity against the MCF-7 cell line (IC₅₀ = 4 ± 0.2 µM), which was comparable to doxorubicin. nih.gov Another derivative, compound 10o , was highly potent against the pancreatic MDAMB-231 cancer cell line (IC₅₀ = 3 ± 0.2 µM) and showed efficacy equal to doxorubicin against HCT-116 and MCF-7 cell lines. nih.gov Other studies have also confirmed the cytotoxic effects of phenylacetamide derivatives on MCF-7 cells. tbzmed.ac.ir

HepG2 (Hepatocellular Carcinoma): Derivatives of pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles have been evaluated for their anticancer activity against HepG2, MCF-7, and A549 cell lines. nih.gov Additionally, a series of N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested against HepG2 and MDA-MB-231 cell lines, with some compounds showing notable activity. mdpi.com

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 8a | HeLa | Cervical Cancer | 1.3 ± 0.14 | sid.ir |

| Compound 10a | PC-3 | Prostate Cancer | 7 ± 0.6 | nih.gov |

| Compound 10a | MCF-7 | Breast Cancer | 4 ± 0.2 | nih.gov |

| Compound 10o | HCT-116 | Colon Cancer | Equal to Doxorubicin | nih.gov |

| Compound 10o | MCF-7 | Breast Cancer | Equal to Doxorubicin | nih.gov |

| Compound 5l | MDA-MB-231 | Breast Cancer | 1.4 | mdpi.com |

| Compound 5l | HepG2 | Liver Cancer | 22.6 | mdpi.com |

Investigations into the mechanisms underlying the cytotoxic effects of this compound derivatives have revealed their ability to induce apoptosis and disrupt key cellular processes.

Induction of Apoptosis: Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells. tbzmed.ac.ir Mechanistic studies on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives explored the activation of caspase-3, a key executioner enzyme in apoptosis, the decline of mitochondrial membrane potential (MMP), and the production of reactive oxygen species (ROS). sid.ir Several of the tested compounds were active in these assays, suggesting their pro-apoptotic activity.

Cell Cycle Arrest: One study on a novel 1,3-thiazole derivative, compound 4 , found that it could induce cell cycle arrest at the G1 phase in MCF-7 cells, while decreasing the cell population in the G2/M phase. mdpi.com

Enzyme Inhibition: A derivative of 2-phenylamino-thiazole, compound IV , was identified as a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 2.00 ± 0.12 μM. nih.gov Another study showed that a derivative, compound 4 , exhibited significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.093 µM. mdpi.com

Antimicrobial Potency

The this compound scaffold has also been a source of compounds with promising antimicrobial properties, demonstrating activity against both bacteria and fungi. nih.gov

Derivatives of this compound have shown varying degrees of antibacterial activity against several pathogenic strains.

Gram-Positive Bacteria: Studies have shown that the antibacterial activity of these compounds is often more pronounced against Gram-positive bacteria. researchgate.net A series of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives were tested, with some exhibiting promising activity against Staphylococcus aureus and Bacillus cereus. researchgate.net In one study, a derivative showed a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against Gram-positive bacterial strains. researchgate.net Another study found that an isopropyl-substituted derivative displayed a low MIC of 3.9 μg mL−1 against S. aureus. rsc.org

Gram-Negative Bacteria: While generally less active against Gram-negative bacteria, some derivatives have shown efficacy. One study reported that a derivative, compound 3 , exhibited antibacterial activity against Pseudomonas aeruginosa with a MIC value of 62.5 μg/mL. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 3e | Gram-positive strains | 31.25 µg/mL | researchgate.net |

| Isopropyl substituted derivative | S. aureus | 3.9 µg/mL | rsc.org |

| Compound 3 | P. aeruginosa | 62.5 µg/mL | researchgate.net |

Several derivatives of this compound have been evaluated for their antifungal properties, with some showing potent activity against various fungal species.

Candida Species: A series of 21 novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were evaluated against eight fungal species, with all compounds appearing to be potent. nih.gov In another study, a derivative, compound 3e , showed a high growth inhibitory effect against Candida strains with a MIC of 7.81 μg/mL. researchgate.net Research on (4-phenyl-1,3-thiazol-2-yl)hydrazine identified it as a high-efficiency, broad-spectrum antifungal agent with a MIC against pathogenic fungi ranging from 0.0625-4 μg/ml. frontiersin.org

Other Fungal Pathogens: The antifungal activity of these compounds extends beyond Candida. A study on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides found a highly active compound, 4e , with EC₅₀ values of 0.85 and 2.29 µg/mL against A. solani and P. lingam, respectively. researchgate.net

| Compound/Derivative | Fungal Strain | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Compound 3e | Candida strains | 7.81 µg/mL (MIC) | researchgate.net |

| (4-phenyl-1,3-thiazol-2-yl)hydrazine | Pathogenic fungi | 0.0625-4 µg/mL (MIC) | frontiersin.org |

| Compound 4e | A. solani | 0.85 µg/mL (EC₅₀) | researchgate.net |

| Compound 4e | P. lingam | 2.29 µg/mL (EC₅₀) | researchgate.net |

Neuropharmacological Activities

While research into the neuropharmacological activities of this compound is less extensive than in other areas, some studies suggest potential applications. Acetamide (B32628) derivatives, in general, are known to possess anticonvulsant and antidepressant activities. researchgate.net The cytotoxic properties of novel thiazole (B1198619)/ethyl thiazole carboxylate-acetamide derivatives have been tested on SH-SY5Y neuroblastoma tumor cell lines, indicating a potential role in neuro-oncology. dergipark.org.tr

Anticonvulsant Properties in Animal Models

While direct studies on this compound are limited, research into structurally related N-phenylacetamide derivatives has shown notable anticonvulsant potential in established animal models. These compounds, which share the core phenylacetamide fragment, have been evaluated in standard screening tests used to identify new antiepileptic drugs.

Key findings from studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsants, demonstrated activity in the maximal electroshock (MES) seizure test. nih.gov This model is used to identify compounds effective against generalized tonic-clonic seizures. Certain derivatives, particularly those with a 3-(trifluoromethyl)anilide group, showed significant protection. nih.gov Furthermore, several of these molecules were active in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant partial epilepsy. nih.gov The anticonvulsant activity of these related structures underscores the potential of the N-phenylacetamide scaffold as a source for new antiepileptic agents. nih.govnih.gov

Analgesic Effects in Preclinical Assays

The analgesic potential of compounds related to this compound has been investigated using standard preclinical pain models. A study on N-(benzo[d]thiazol-2-yl)acetamide, a close structural analog, demonstrated significant analgesic effects in the acetic acid-induced writhing test in mice. jnu.ac.bdresearchgate.net This test is a model of visceral pain, where a reduction in the number of writhing responses indicates analgesic activity. nih.gov

In this assay, N-(benzo[d]thiazol-2-yl)acetamide (S30A1) provided a 76% reduction in writhing during the first five minutes, which was comparable to the reference drug diclofenac (B195802) sodium. jnu.ac.bd The effect was sustained, with an 81% reduction observed in the subsequent five-minute interval. jnu.ac.bd

Table 1: Analgesic Activity in Acetic Acid-Induced Writhing Test

| Compound | Writhing Inhibition (0-5 min) | Writhing Inhibition (5-10 min) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 76% | 81% |

| 6-nitro derivative (S30) | 66% | 75% |

| Diclofenac Sodium (Reference) | 76% | 91% |

Data sourced from a study on N-(benzo[d]thiazol-2-yl)acetamides in albino mice. jnu.ac.bd

Further research into more complex thiazole derivatives has also supported the analgesic potential of this chemical class. In a tail immersion test, another standard model for pain assessment, certain novel thiazole compounds incorporating a pyrazole (B372694) moiety showed good analgesic activity. biomedpharmajournal.org

Anti-Inflammatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties in preclinical models. The carrageenan-induced rat paw edema assay, a classic model of acute inflammation, has been widely used to evaluate these compounds. pharmainfo.inwjpmr.com

In one study, a series of substituted phenyl thiazole derivatives were synthesized and tested for their ability to reduce paw swelling. researchgate.net The results showed that several compounds exerted significant anti-inflammatory effects. For instance, some derivatives achieved a percentage of inhibition of edema that was promising when compared to the control group. researchgate.net

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound Code | Mean Paw Edema Volume ± SE (at 3rd hr) | % Inhibition (at 3rd hr) |

|---|---|---|

| Control | 1.82±0.04 | - |

| Nimesulide (Standard) | 1.24±0.02 | 31.86 |

| T1 | 1.36±0.02 | 25.27 |

| T4 | 1.36±0.04 | 25.27 |

| T5 | 1.38±0.02 | 24.17 |

| T11 | 1.34±0.02 | 26.37 |

| T13 | 1.32±0.02 | 27.47 |

Data represents a selection of compounds from a study evaluating 2-substitutedamino-4-(4-substitueted) phenyl thiazole derivatives. researchgate.net

The mechanism of this anti-inflammatory action may be linked to the inhibition of key inflammatory mediators. Research on related structures, such as N-(2-hydroxyphenyl) acetamide, has shown that they can reduce the serum levels of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in adjuvant-induced arthritic rats. Additionally, some thiazolidinone derivatives with anticonvulsant properties have been found to inhibit cyclooxygenase (COX) enzymes, suggesting a potential pathway for the anti-inflammatory effects of related thiazole compounds.

Other Investigated Biological Applications

Antiviral Properties

The N-phenyl-acetamide scaffold has been identified as a promising starting point for the development of novel antiviral agents. Research has shown that derivatives can target the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govesmed.org

A study focused on developing inhibitors for SARS-CoV-2 identified several 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potent inhibitors of the viral RdRp. nih.gov One of the most promising candidates, compound 6-72-2a, exhibited a very low EC₅₀ value of 1.41 μM, indicating strong antiviral potential. nih.gov These compounds were also found to be active against other coronaviruses, such as HCoV-OC43 and HCoV-NL63. nih.gov The thiazole ring itself is a component of known antiviral drugs like Ritonavir and is found in thiazolide compounds such as Nitazoxanide, which exhibit broad-spectrum antiviral activity against viruses including influenza A, hepatitis B, and hepatitis C.

Antithrombotic Potential through Coagulation Factor Inhibition

Derivatives containing the N-phenylacetamide structure have been explored for their potential as antithrombotic agents by targeting coagulation factors. Specifically, research has focused on the inhibition of Factor VIIa (FVIIa), a key serine protease in the extrinsic pathway of the coagulation cascade. ijper.orgnih.gov

A series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as potential FVIIa inhibitors. ijper.org In vitro anticoagulant activity was evaluated, and several compounds demonstrated good inhibitory effects. ijper.org This suggests that the N-phenyl-acetamide template could be a valuable scaffold for developing new anticoagulant agents for coagulation disorders. ijper.orgresearchgate.net The inhibition of FVIIa is considered an attractive strategy for antithrombotic therapy, potentially offering a safer alternative to traditional anticoagulants. nih.gov

Insecticidal Activity and Larval Stage Impact

Derivatives of this compound have shown significant potential as insecticidal agents. Studies on synthetic 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives revealed toxicity against the larvae of Spodoptera frugiperda (fall armyworm), a major agricultural pest. researchgate.net

One derivative, coded Ar1, was found to be the most effective against the 1st and 2nd larval instars of S. frugiperda. researchgate.net

Table 3: Toxicity of Acetamide Derivatives against S. frugiperda Larvae

| Compound | LC₅₀ (µL/L) - 1st Instar | LC₅₀ (µL/L) - 2nd Instar |

|---|---|---|

| Ar1 | 781.65 | 904.39 |

Data from a study on synthetic 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives. researchgate.net

Beyond direct toxicity, these compounds were also found to impact the larval stages by interfering with biological processes. A notable effect was the inhibition of silk spinning by the larvae. researchgate.net Treatment with the derivatives led to a significant reduction in the spinning ratio and morphological differences in the silk strands produced. researchgate.net Biochemical analysis indicated that the most effective derivative, Ar1, caused an increase in total protein and lipids while decreasing the activity of enzymes like protease and amylase. researchgate.net Further research into other thiazole-containing derivatives has also shown excellent insecticidal activities against other lepidopteran pests like Plutella xylostella and Spodoptera exigua. acs.org

Mechanistic Elucidation of Biological Actions and Pharmacological Targets

Identification and Characterization of Molecular Targets

Investigations have identified several molecular targets, primarily enzymes and receptors, that are modulated by thiazolyl acetamide (B32628) derivatives. These interactions are fundamental to their observed pharmacological profile.

The acetamide scaffold, particularly when part of a thiazole-containing structure, has been explored for its enzyme-inhibiting potential.

Kinases: Derivatives of N-Benzothiazolyl-2-Phenyl Acetamide have been investigated as inhibitors of Casein kinase 1 (CK-1) protein isoforms. researchgate.net Overexpression and hyperphosphorylation of proteins by CK-1δ are linked to neurodegenerative conditions, and inhibition of this enzyme is a therapeutic strategy. researchgate.net

Glutathione (B108866) S-Transferase Omega 1 (GSTO1-1): GSTO1-1 is an enzyme implicated in drug resistance in cancer and has been identified as a potential therapeutic target. nih.gov It plays a role in the detoxification of chemotherapeutic agents. nih.gov A high-throughput screen identified that compounds featuring an α-chloroacetamide scaffold can act as selective and irreversible inhibitors of GSTO1-1. nih.govresearchgate.net These inhibitors covalently modify a catalytic cysteine residue in the enzyme's active site. nih.govmdpi.com GSTO1-1 catalyzes the reduction of substrates like S-(phenacyl)glutathiones. drugbank.com The study of specific inhibitors is crucial for understanding the enzyme's role in various diseases, including cancer and Alzheimer's disease. researchgate.netnih.gov

Phosphatidylinositol 4-kinase beta (PI4KIIIβ): PI4Ks are lipid kinases that produce phosphatidylinositol 4-phosphate (PI4P), a key regulator of cellular trafficking. uochb.czmdpi.com PI4KIIIβ, in particular, is a validated target in drug discovery for its role in viral infections and cancer. nih.gov Molecular docking studies have explored how thiazole-containing acetamide derivatives might bind to the active site of PI4KIIIβ. For instance, the co-crystallized ligand PIK93, which is an N-thiazolyl-acetamide derivative, provides a model for how these compounds interact with the kinase's binding site. nih.gov Inhibition of PI4K has been shown to reduce the respiratory burst in neutrophils, indicating its importance in cellular signaling pathways. nih.gov

Table 1: Enzyme Inhibition by Compounds Related to 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide

| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-Benzothiazolyl-2-Phenyl Acetamide Derivatives | Casein kinase 1δ (CK-1δ) | Showed inhibitory activity, suggesting a potential role as neuroprotective agents. | researchgate.net |

| α-Chloroacetamide Inhibitors | Glutathione S-Transferase Omega 1 (GSTO1-1) | Act as irreversible inhibitors by acylating the active site cysteine. Enhances cancer cell sensitivity to cisplatin. | nih.gov |

| N-thiazolyl-acetamide Derivatives (e.g., PIK93) | Phosphatidylinositol 4-kinase beta (PI4KIIIβ) | Docking studies suggest interaction with the enzyme's hinge region and active site residues. | nih.gov |

While direct studies on this compound are limited, research on related heterocyclic structures provides insights into potential receptor interactions.

GABAA Receptors: The GABAA receptor is a key target for modulators used in treating anxiety, epilepsy, and other neurological disorders. A wide variety of heterocyclic chemotypes have been explored as positive allosteric modulators of this receptor. nih.gov While specific data on this compound is not available, the broader family of N-substituted acetamides and thiazole (B1198619) derivatives represents a structural motif that has been investigated for GABAA receptor activity. nih.gov For example, indol-3-yl glyoxyl derivatives and benzimidazoles have been identified as positive modulators with efficacies comparable to diazepam. nih.gov

Adenosine (B11128) Receptors: There is currently no direct scientific literature available from the search results detailing the binding or modulation of adenosine receptors by this compound or its close derivatives.

Cellular and Subcellular Mechanisms of Action

The interaction of thiazole-acetamide compounds at the molecular level translates into distinct cellular responses, including the induction of programmed cell death and modulation of cellular stress pathways.

A significant mechanism of action for many anticancer agents is the induction of apoptosis. Studies on derivatives of the title compound have shown potent pro-apoptotic activity.

Research on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives found that they induce apoptosis in cancer cell lines. nih.govresearchgate.net The mechanism was linked to the activation of the caspase cascade, which is a central component of the apoptotic process. nih.govresearchgate.net Specifically, certain chlorinated derivatives demonstrated the ability to enhance the activity of caspase-3 and caspase-9 in MCF-7 breast cancer cells. nih.govresearchgate.net Caspase-3 is a critical executioner caspase, responsible for cleaving cellular substrates and carrying out the death program. researchgate.net Similarly, studies on 1,3-thiazole derivatives incorporated with phthalimide (B116566) showed that they exert cytotoxic activity by activating caspases and inducing apoptosis through the intrinsic pathway. nih.gov The p53 tumor suppressor protein is a master regulator of apoptosis, acting through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways to activate caspases. researchgate.net

Table 2: Pro-Apoptotic Activity of Thiazole-Acetamide Derivatives

| Compound Derivative | Cell Line | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 4c) | MCF-7 (Breast Cancer) | Caspase Activation | Enhanced the activity of caspase-3 and caspase-9, indicating apoptosis induction. | nih.gov |

| 2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(4-chlorophenyl)thiazol-2-yl)acetamide (5c) | Cancer Cells | Intrinsic Apoptosis Pathway | Identified as a promising agent that induces apoptosis via the targeted intrinsic pathway. | nih.gov |

The intrinsic pathway of apoptosis is intrinsically linked to mitochondrial integrity. The release of pro-apoptotic factors from the mitochondria is a key step in this process. mdpi.com A critical event that precedes this release is the loss of the mitochondrial membrane potential (MMP). mdpi.com Studies on other cytotoxic compounds have demonstrated that apoptosis is associated with a significant, time-dependent decrease in MMP. mdpi.com This reduction in potential is often followed by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade. mdpi.com While direct studies on this compound are not specified, the observed caspase-9 activation by its derivatives strongly suggests the involvement of the mitochondrial pathway, and by extension, an impact on mitochondrial function. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can be a trigger for apoptosis. Some chemical compounds exert their cytotoxic effects by increasing ROS levels within cancer cells. The relationship between oxidative stress and inflammation is critical in the progression of several chronic diseases, including cancer. mdpi.com

Research into related thiazole structures has highlighted their potential to modulate oxidative stress. For instance, a series of thiazolyl–catechol compounds were synthesized and evaluated for their antioxidant properties. mdpi.com Conversely, some thiazole derivatives have been shown to induce oxidative stress. For example, the antimicrobial activity of certain naphthoquinone-thiazole hybrids is attributed to their ability to participate in redox cycling and generate oxidative stress in microbial cells. The evaluation of markers of oxidative stress, such as glutathione (GSH) levels, glutathione S-transferase (GST) activity, and lipid peroxidation (LPO), is a common method to determine a compound's effect on cellular redox balance. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Identity and Position on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on this compound and its analogs have provided significant insights into how chemical modifications influence their biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects.

For anticancer activity, substitutions on both the phenyl and thiazole rings are critical. In one study, m,p-dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity. Another study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(phenylacetamido)acetamide derivatives revealed that an ortho-chloro substituent on the terminal phenyl ring resulted in the most active compound against Hela cells. The presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus is also considered a useful template for antitumor activity. Furthermore, replacing an N,N-dimethyl group on the thiazole moiety with a phenyl ring is noted as essential for activity.

In the context of urease inhibition, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and tested. The results, summarized in the table below, showed that all synthesized compounds were more active than the thiourea (B124793) standard. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide emerged as the most potent inhibitor. Molecular docking studies suggest these derivatives bind to the non-metallic active site of the urease enzyme.

As inhibitors of the Zinc-Activated Channel (ZAC), a novel target, SAR studies of N-(thiazol-2-yl)-benzamide analogs showed that introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity. Conversely, bulky substituents at the 4-position of the thiazole ring, such as a 4-(p-tolyl) group, led to a substantial reduction in activity. On the phenyl ring, a 3-fluoro substituent was well-tolerated, whereas methyl, ethoxy, or acetyl groups at the same position decreased activity.

Table 1: Urease Inhibition by N-(6-arylbenzo[d]thiazol-2-yl)acetamide Derivatives

| Compound | Aryl Substituent (at position 6) | IC₅₀ (µg/mL) |

|---|---|---|

| 3a | Phenyl | 14.2 |

| 3b | p-Tolyl | 10.1 |

| 3c | p-Chlorophenyl | 15.2 |

| 3d | p-Fluorophenyl | 17.3 |

| 3e | p-Anisyl | 16.2 |

| 3f | 3,4-Dimethoxyphenyl | 19.8 |

| 3g | 3,4,5-Trimethoxyphenyl | 21.5 |

| 3h | Naphthalen-2-yl | 13.6 |

| Thiourea (Standard) | - | 23.1 |

Stereochemical Considerations and Conformational Flexibility in Biological Recognition

Crystallographic studies of related compounds provide insight into the molecule's spatial arrangement. In the crystal structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the plane of the acetamide group forms a dihedral angle of 12.32° with the thiazole ring, indicating a nearly coplanar arrangement. However, the two phenyl rings are twisted significantly out of this plane, with dihedral angles of 75.79° and 81.85°. This conformation is stabilized by intermolecular N—H⋯N hydrogen bonds that link molecules into dimers.

In another related structure, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the phenyl ring is oriented at a much smaller angle with respect to the thiazole ring (2.5° and 6.2° for two independent molecules in the asymmetric unit). This suggests that substituents can significantly influence the preferred conformation.

Molecular docking studies have further elucidated the importance of conformation for biological activity. In studies of N-(6-arylbenzo[d]thiazol-2-yl)acetamides as urease inhibitors, the binding mode within the enzyme's active site was analyzed. These in silico studies revealed that hydrogen bonding between the acetamide derivatives and the enzyme is a critical factor for inhibition, underscoring the importance of a specific molecular conformation for effective biological recognition.

Role of the Amide Linkage and Heterocyclic Ring Systems in Activity

The amide linkage and the thiazole ring system are fundamental structural features that confer the biological activities observed in this class of compounds.

The amide bond is a highly stable functional group prevalent in a vast number of pharmaceuticals and biologically active molecules. Its stability is due to resonance that imparts a partial double-bond character to the C-N bond, resulting in a planar structure. This planarity is crucial for defining the three-dimensional shapes of molecules, which in turn governs their biological functions. The acetamide group can function as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), facilitating critical interactions with biological targets like enzyme active sites. The formation of intermolecular hydrogen bonds is a recurring motif in the crystal structures of these compounds, often leading to the formation of stable dimers.

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It is considered a vital pharmacophore due to its wide spectrum of pharmaceutical applications, including anticancer, antimicrobial, and anti-inflammatory activities. The aromatic nature of the thiazole ring allows it to engage in various interactions, and its nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors. The importance of the thiazole ring is often demonstrated in SAR studies where its replacement with other ring systems, such as a benzo[d]thiazol-2-yl or a 1,3,4-thiadiazole (B1197879), results in a substantial loss of a specific activity, as seen in ZAC antagonists. The presence of the thiazole ring is considered essential for the antimicrobial and anticancer activities of many of its derivatives.

Computational Chemistry and Advanced Structural Analysis

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular docking simulations for derivatives of 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide have been performed against various protein targets, revealing key interaction patterns. These studies show that the thiazole (B1198619) and acetamide (B32628) moieties are frequently involved in critical binding interactions.

For instance, docking studies on related thiazole compounds have identified potential inhibitory activity against enzymes like cholinesterases, α-glucosidase, and protein kinases. researchgate.netnih.govresearchgate.net The binding modes are often characterized by a combination of hydrogen bonds and hydrophobic interactions. The amide (N-H) and carbonyl (C=O) groups of the acetamide linker are common sites for forming hydrogen bonds with amino acid residues in a protein's active site. researchgate.net Crystal structure analysis of related compounds confirms the potential for N—H⋯N and C—H⋯O hydrogen bonds, which are fundamental to stable ligand-protein complexes. researchgate.netnih.gov

Furthermore, the phenyl and thiazole rings contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues of the protein target. nih.gov In studies on thiazole derivatives as adenosine (B11128) A3 receptor antagonists, specific interactions such as H-bonding with residues like glutamine and serine were observed, highlighting the importance of the thiazole ring in affinity and selectivity. acs.org Docking of thiazole-based inhibitors into the active site of enzymes like DNA gyrase and tubulin has also been explored, indicating that these compounds can fit into well-defined binding pockets. nih.govnih.gov

Table 1: Predicted Interactions for Thiazole Acetamide Derivatives with Protein Targets

| Protein Target/Class | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

|---|---|---|---|

| Protein Kinases (e.g., GSK-3β) | Lysine (Lys85), Phenylalanine (Phe67) | Hydrogen Bonding, π-π Stacking, Pi-Cation | acs.org |

| Cholinesterases (AChE, BuChE) | Not specified | Not specified | researchgate.netnih.gov |

| α-Glucosidase | Not specified | Not specified | researchgate.netresearchgate.net |

| DNA Gyrase | Not specified | Dock score indicates interaction | nih.gov |

| Tubulin | Not specified | Dock score indicates interaction | nih.gov |

| Zinc-Activated Channel (ZAC) | Transmembrane/Intracellular Domains | Negative Allosteric Modulation | semanticscholar.org |

Beyond identifying binding modes, computational studies quantify the strength of the ligand-protein interaction through binding affinities and energetic scores. These values, often expressed in kcal/mol, or as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), predict how strongly a ligand binds to its target. A lower energy score or concentration value typically indicates a more potent interaction.

Docking studies on thiazole-based compounds have revealed significant binding scores against various targets. For example, novel thiazole derivatives showed promising dock scores between -6.4 and -9.2 kcal/mol against bacterial DNA gyrase. nih.gov In another study, sulfide-containing 2-acetamidothiazole (B125242) derivatives demonstrated superior binding scores, such as -7.2835 kcal/mol, which correlated well with their experimental antioxidant activity.

Experimental validation often confirms these computational predictions. Thiazole derivatives have shown potent inhibition of protein kinase CK2 with an IC₅₀ value as low as 0.4 μM and Glycogen synthase kinase-3 (GSK-3β) with an IC₅₀ of 0.29 nM. nih.gov A derivative of 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide was found to have an IC₅₀ value of over 10,000 nM against the Nav1.8 sodium channel, indicating its selectivity. zju.edu.cn These energetic contributions are critical for structure-activity relationship (SAR) studies, helping to refine molecular structures to achieve higher potency and selectivity.

Table 2: Reported Binding Affinities for Thiazole-Containing Compounds

| Compound Class/Derivative | Protein Target | Binding Affinity | Reference |

|---|---|---|---|

| Thiazole-based Chalcone (B49325) Analog | Acetylcholinesterase (AChE) | IC₅₀ = 1.2 ± 0.1 µM | nih.gov |

| Thiazole-based Chalcone Analog | Butyrylcholinesterase (BuChE) | IC₅₀ = 1.8 ± 0.2 µM | nih.gov |

| 1,3-Thiazole-5-carboxylic Acid Derivative | Protein Kinase CK2 | IC₅₀ = 0.4 µM | nih.gov |

| Acylaminopyridine-Thiazole Derivative | Glycogen synthase kinase-3 (GSK-3β) | IC₅₀ = 0.29 ± 0.01 nM | nih.gov |

| 2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | Nav1.8 Sodium Channel | IC₅₀ > 10,000 nM | zju.edu.cn |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to analyze electronic properties, predict reactivity, and correlate theoretical data with experimental spectroscopic results.

The electronic properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acs.org

For derivatives of this compound, DFT calculations show that the HOMO is typically localized on the electron-rich thiazole ring and the adjacent amide fragment. researchgate.net In contrast, the LUMO is often distributed over the phenyl ring system. researchgate.net This distribution implies that an electronic transition, such as one induced by UV light, would involve a charge transfer from the thiazole-acetamide portion to the phenyl ring. researchgate.net

The HOMO-LUMO energy gap is a key indicator of kinetic stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com DFT calculations on related thiazole compounds provide specific energy values that help in understanding their electronic behavior. researchgate.net

Table 3: Calculated Electronic Properties for Dichloro-Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | -8.995 | -4.433 | 4.562 | researchgate.net |

| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | -9.014 | -4.681 | 4.333 | researchgate.net |

The electronic parameters derived from DFT calculations, particularly the FMO analysis, are used to predict the chemical reactivity and stability of molecules. A molecule with a small HOMO-LUMO energy gap is generally more polarizable and more chemically reactive. mdpi.comtsijournals.com For the dichlorophenyl-N-(1,3-thiazol-2-yl)acetamide derivatives, the smaller energy gap of the 3,4-dichloro substituted molecule suggests it is more reactive than the 2,4-dichloro substituted one. researchgate.net

Global reactivity descriptors such as chemical hardness (η), softness (S), and chemical potential (μ) can also be calculated from HOMO and LUMO energies to provide a more quantitative measure of reactivity. acs.orgbohrium.com Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating a harder, less reactive molecule. mdpi.comresearchgate.net Conversely, softness indicates a molecule whose electron density is easily modified, implying greater reactivity. mdpi.com The distribution of molecular electrostatic potential (MEP) surfaces also helps identify reactive sites, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

DFT calculations are highly effective for predicting the vibrational spectra (e.g., FTIR and Raman) of molecules. niscpr.res.in By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.nettsijournals.com This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule. mdpi.com

For derivatives like 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, DFT studies using the B3LYP method have shown that the calculated wavenumbers, when appropriately scaled, are in excellent agreement with experimental FTIR spectra. researchgate.netresearchgate.net The analysis often includes a Potential Energy Distribution (PED) calculation, which breaks down each vibrational mode into contributions from different internal coordinates (stretching, bending, etc.), allowing for precise assignments. researchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Dichloro-Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamide Derivative

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (based on PED) | Reference |

|---|---|---|---|---|

| N-H Stretch | 3385 | 3381 | 98% N-H str. | researchgate.net |

| C=O Stretch | 1676 | 1675 | 78% C=O str. | researchgate.net |

| C-N Stretch (Amide) | 1541 | 1537 | 35% C-N str., 34% N-H i.p.b | researchgate.net |

| Thiazole Ring Stretch | 1466 | 1461 | Ring Stretching | researchgate.net |

str. = stretching; i.p.b = in-plane bending. Data is for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

X-ray Crystallography and Conformational Elucidation

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a powerful technique that provides unequivocal evidence of its three-dimensional geometry and the interactions that govern its assembly into a solid. This information is fundamental for fields ranging from materials science to drug design.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Similarly, an analysis of the intermolecular forces and crystal packing motifs is contingent on the availability of crystallographic data. This analysis would identify non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the stability and macroscopic properties of the crystal. The absence of a solved crystal structure for this compound prevents the identification of these crucial interactions and the resulting supramolecular architecture.

A speculative table of potential intermolecular interactions is provided to illustrate the type of information that would be gleaned from such a study.

Interactive Data Table: Hypothetical Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| Hydrogen Bond | N-H(amide) | N(thiazole) | Data not available | Data not available | Data not available |

| π-π Stacking | Phenyl Ring Centroid | Thiazole Ring Centroid | Data not available | - | Data not available |

Future Research Directions and Therapeutic Prospects

Rational Design of Novel Analogs with Enhanced Biological Profiles

The structural framework of 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide is amenable to extensive modification, offering a fertile ground for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, focusing on systematic alterations to the core scaffold.

Key areas for modification include:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) on the phenyl ring can significantly influence electronic properties and steric interactions with biological targets. semanticscholar.orgresearchgate.net For instance, studies on N-(thiazol-2-yl)-benzamide analogs revealed that a 3-fluorophenyl group maintained potent antagonist activity at the Zinc-Activated Channel (ZAC), while methyl, ethoxy, or acetyl groups at the same position decreased activity. semanticscholar.org

The Thiazole (B1198619) Ring: Modifications to the thiazole moiety, such as adding substituents at the C4 and C5 positions, can modulate biological activity. In a series of N-(thiazol-2-yl)-benzamide analogs, introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Similarly, research on other thiazole derivatives has shown that a 2-phenylthiazol-5-yl moiety can confer stronger antibacterial effects compared to a 2-aminothiazol-5-yl fragment.

The Acetamide (B32628) Linker: The amide bridge is crucial for the structural integrity of these molecules. dergipark.org.tr Altering the length of the alkyl chain or replacing the phenyl group with other aromatic or heterocyclic systems, such as naphthalene, can create derivatives with distinct biological profiles. nih.gov Research on 2-phenyl benzimidazole-1-acetamide derivatives has demonstrated that N-substitution on the acetamide group can yield compounds with significant anthelmintic activity.

The goal of these designs is to optimize interactions with specific targets, such as enzymes or receptors, leading to enhanced therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory actions. mdpi.comacs.orgnih.gov

Table 1: Examples of Structural Modifications and Their Reported Biological Effects

| Base Scaffold | Modification | Resulting Compound Class | Observed Biological Effect |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamide | Substitution on phenyl and thiazole rings | Substituted N-(thiazol-2-yl)-benzamides | Modulation of Zinc-Activated Channel (ZAC) antagonist activity. semanticscholar.org |

| 4-phenyl-1,3-thiazole | Addition of a C2-hydrazone linkage | 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Enhanced antifungal potency. |

| Thiazole-acetamide | Linkage to other heterocyclic rings (imidazole, triazole, etc.) | Thiazole-acetamide hybrids | Potent cytotoxic effects against various cancer cell lines. dergipark.org.tr |

Comprehensive Biological Profiling and Target Deconvolution for Undiscovered Activities

Given the broad spectrum of biological activities reported for structurally related compounds, a comprehensive screening of this compound and its newly synthesized analogs is a critical next step. Thiazole and acetamide derivatives are known to possess a wide array of pharmacological properties, many of which may not have been explored for this specific chemical series. researchgate.netfabad.org.trmdpi.com

Future research should involve screening against a diverse panel of biological targets, including:

Enzymes: Targets such as acetylcholinesterase (implicated in Alzheimer's disease), kinases (relevant to cancer), and microbial enzymes are of high interest. mdpi.comacs.org

Ion Channels: As demonstrated by the discovery of ZAC antagonists, screening against various ion channels could reveal novel modulators of neuronal or physiological processes. semanticscholar.org

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors represent a vast area for discovering new activities.

Target deconvolution, the process of identifying the specific molecular target(s) responsible for an observed biological effect, will be essential. This can be achieved through techniques such as affinity chromatography, proteomics-based approaches, and genetic methods. Identifying the precise targets will not only elucidate the mechanism of action but also help in predicting potential side effects and guiding further lead optimization. Acetamide derivatives have been noted for a range of potential applications, including anticonvulsant, antidepressant, and anti-HIV activities, highlighting the wide scope for such profiling. researchgate.net

Exploration of Synergistic Effects with Established Agents

A promising therapeutic strategy is the combination of a novel compound with existing drugs to achieve synergistic effects. This approach can enhance therapeutic efficacy, reduce the required doses of individual drugs, and potentially overcome drug resistance. The hybridization of different pharmacophores into a single molecule is one way to achieve a synergistic strategy. researchgate.net

Future studies should investigate the potential of this compound and its analogs to work in concert with established therapeutic agents. For example:

In Oncology: Combining these compounds with standard chemotherapeutic agents could enhance cancer cell killing. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation, and a synergistic combination could target multiple pathways involved in tumor growth. mdpi.comnih.gov

In Infectious Disease: The compound and its derivatives could be tested alongside existing antibiotics or antifungals. This is particularly relevant for combating multidrug-resistant pathogens, where a new agent might weaken microbial defenses, making them more susceptible to conventional drugs. fabad.org.trnih.gov

Initial investigations would involve in vitro checkerboard assays to quantify the synergistic, additive, or antagonistic interactions between the compounds and established drugs. Promising combinations would then be advanced to preclinical models.

Development of the Chemical Compound as a Chemical Probe for Biological Pathways

Beyond direct therapeutic applications, well-characterized, potent, and selective molecules can serve as invaluable chemical probes to study biological systems. acs.org Analogs of this compound have already shown promise in this area.

Specifically, N-(thiazol-2-yl)-benzamide derivatives have been identified as the first selective negative allosteric modulators of the Zinc-Activated Channel (ZAC). semanticscholar.org These molecules can be used as pharmacological tools to investigate the largely unknown physiological and pathological roles of ZAC, which is an atypical member of the Cys-loop receptor superfamily. semanticscholar.org

Furthermore, some acetamide derivatives have been proposed as potential positron emission tomography (PET) tracers for imaging enzymes like nucleotide pyrophosphatase/phosphodiesterase in the brain. researchgate.net This suggests that radiolabeled versions of this compound or its analogs could be developed for non-invasive imaging of specific biological pathways, aiding in both basic research and diagnostics.

Translation Potential and Preclinical Development Strategies (excluding clinical human trials)

The translation of a promising compound from the laboratory toward a potential clinical candidate involves a structured preclinical development program. For this compound and its optimized analogs, this pathway would be guided by the biological activities identified during the profiling stage.

A typical preclinical strategy, which strictly excludes human clinical trials, would encompass the following stages:

Lead Optimization: Based on initial SAR data, medicinal chemistry efforts would focus on designing and synthesizing second-generation analogs with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). dergipark.org.tr

Mechanism of Action (MoA) Elucidation: In-depth biochemical and cellular assays would be conducted to confirm the molecular target and pathway of the lead compounds, building on the target deconvolution work. semanticscholar.org

In Vitro Pharmacological Profiling: A broader assessment of the lead candidate's effects on a range of cells and tissues would be performed to build a comprehensive biological profile.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds would be evaluated in animal models to determine their bioavailability and persistence in the body.

In Vivo Efficacy Studies: The therapeutic effect of the compounds would be tested in relevant animal models of disease. For example, if a compound shows potent anticancer activity in vitro, it would be tested in rodent xenograft models. nih.gov If it shows antimicrobial activity, it would be tested in infection models. nih.gov

This systematic preclinical evaluation is essential to identify robust lead candidates that have a strong scientific rationale for further development.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling 2-aminothiazole with phenylacetyl chloride or diphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or chloroform. Key steps include:

- Step 1: Activation of the carboxylic acid (e.g., diphenylacetic acid) with EDC·HCl and triethylamine at 273 K to form an active ester intermediate.

- Step 2: Nucleophilic attack by 2-aminothiazole to yield the acetamide product.

- Purification: Recrystallization from methanol/acetone (1:1) or methylene chloride/methanol mixtures improves purity .

Optimization Strategies:

- Temperature: Maintaining 273 K minimizes side reactions.

- Solvent: Polar aprotic solvents enhance reaction rates.

- Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction forward.

Typical yields range from 60–75% under optimized conditions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Structural characterization employs:

- X-ray Crystallography: Reveals dihedral angles between phenyl (75.8–81.8°) and thiazole rings (12.3°), with intermolecular N–H···N hydrogen bonds stabilizing crystal packing .

- NMR Spectroscopy: Key signals include:

- ¹H NMR: Acetamide NH proton at δ 10.2–10.5 ppm; thiazole protons at δ 7.2–7.5 ppm.

- ¹³C NMR: Carbonyl C=O at δ 168–170 ppm; thiazole C2 at δ 152–155 ppm .

- HPLC: Confirms purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions may arise from assay conditions, target specificity, or structural analogs. Strategies include:

- Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH, temperature).

- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target effects.

- Metabolite Screening: LC-MS/MS identifies active/inactive metabolites that influence bioactivity .

For example, thiazole derivatives with para-substituted phenyl groups show enhanced kinase inhibition compared to ortho-substituted analogs .

Q. What computational strategies are employed to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The thiazole ring forms π-π stacking with aromatic residues (e.g., Phe80 in EGFR), while the acetamide NH hydrogen-bonds with catalytic lysines .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Hammett constants (σ) of substituents correlate with IC50 values (R² >0.85) for antibacterial activity .

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- Halogenation (Cl, F): Enhances metabolic stability (e.g., 2,6-dichlorophenyl analogs show t₁/₂ >6 h in microsomal assays) but may increase toxicity .

- Aryl Substitution: Electron-withdrawing groups (e.g., NO2) improve target affinity but reduce solubility. Para-methyl groups enhance membrane permeability (logP ~3.2) .

- Thiazole Modifications: Methylation at C4 reduces CYP450 inhibition, improving safety profiles .

Key Recommendations for Researchers

- Prioritize X-ray crystallography to resolve stereochemical ambiguities .

- Use in silico ADMET prediction tools (e.g., SwissADME) to guide structural optimization .

- Cross-validate bioactivity data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.